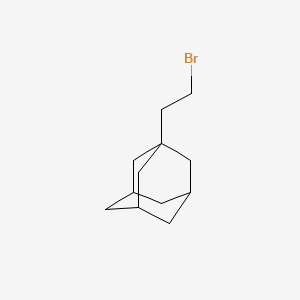

1-(2-Bromoethyl)adamantane

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKAIZXCUJMFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362863 | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-37-5 | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Alkylation of Adamantane with Ethyl Bromide

One common and straightforward method involves the reaction of adamantane with ethyl bromide under acidic conditions. This approach leverages the electrophilic nature of ethyl bromide and the relatively inert adamantane framework, requiring acid catalysis to facilitate substitution.

- Reaction Conditions: Typically, a strong acid such as sulfuric acid is used to activate the ethyl bromide or to generate a more reactive intermediate.

- Mechanism: The acid protonates ethyl bromide, increasing its electrophilicity, allowing the adamantane to undergo electrophilic substitution at the 1-position, yielding 1-(2-Bromoethyl)adamantane.

- Advantages: This method is relatively simple and uses readily available reagents.

- Limitations: The reaction may require careful control of temperature and acid concentration to minimize side reactions and byproducts.

This method is summarized in chemical databases and is considered a standard approach for preparing this compound.

Copper-Catalyzed Alkyl–Alkyl Cross-Coupling

A more advanced synthetic route involves copper-catalyzed cross-coupling reactions between alkyl halides and alkyl Grignard reagents, which has been applied to adamantane derivatives.

- Procedure: For example, 1,3-bis(2-bromoethyl)adamantane has been synthesized via copper-catalyzed C(sp^3)–C(sp^3) cross-coupling using 1-phenylpropyne as a ligand to suppress side reactions such as β-hydride elimination.

- Yields: This method achieves high yields (up to 74%) and allows precise incorporation of bromoethyl groups on the adamantane scaffold.

- Significance: The method provides a controlled way to introduce bromoalkyl substituents, which can be useful for further polymerization or functionalization.

- Applications: This approach is particularly useful in the synthesis of monomers for polymer chemistry involving adamantane units.

Halogenation of 1-(2-Hydroxyethyl)adamantane or Related Precursors

Another preparative strategy involves the conversion of 1-(2-hydroxyethyl)adamantane to the corresponding bromo derivative via halogenation.

- Typical Reagents: Phosphorus tribromide (PBr3) or hydrobromic acid (HBr) can be used to substitute the hydroxyl group with bromine.

- Advantages: This method allows for selective functional group transformation and can be performed under mild conditions.

- Considerations: The precursor 1-(2-hydroxyethyl)adamantane must be synthesized or obtained beforehand, which adds a step to the overall process.

While specific detailed protocols for this exact transformation are less frequently reported, it is a common synthetic tactic in organic chemistry for preparing bromoalkyl derivatives.

Ritter-Type Reaction Starting from 1-Bromoadamantane

A more indirect but industrially relevant method involves the Ritter-type reaction starting from 1-bromoadamantane.

- Process: 1-Bromoadamantane reacts with nitriles (e.g., acetonitrile) in the presence of strong acids like sulfuric acid to form N-substituted adamantyl intermediates, which can be hydrolyzed or further transformed.

- Optimization: Studies have optimized molar ratios, temperature (around 85 °C), and reaction times (about 5.5 hours) to maximize yields (up to 94% for intermediates).

- Safety and Efficiency: This method avoids the use of highly flammable or explosive reagents and reduces reaction times compared to traditional hydrolysis methods.

- Relevance: Although primarily used for amantadine synthesis, the Ritter reaction framework can be adapted for preparing bromoethyl adamantane derivatives by modifying the nitrile or reaction conditions.

Novel Process Using 1-Acyloxyadamantane Intermediates

A patented process describes the preparation of 1-adamantane derivatives, including bromoethyl analogs, via reaction of 1-acyloxyadamantane intermediates with receptor compounds in the presence of concentrated sulfuric acid.

- Key Features:

- The 1-acyloxyadamantane (e.g., 1-acetoxyadamantane) is prepared in situ by esterification of 1-adamantanol.

- The reaction proceeds at ambient temperature in aliphatic or cycloaliphatic solvents (e.g., cyclohexane).

- Concentrated sulfuric acid acts as a catalyst.

- Advantages:

- Ambient temperature operation reduces energy consumption.

- Minimal formation of byproducts, facilitating purification.

- High purity and excellent yields suitable for industrial scale.

- Procedure Example:

- A mixture of 1-acetoxyadamantane and cyclohexane is treated with sulfuric acid.

- The receptor compound (e.g., a halogenated ethyl derivative) is added.

- After reaction, the product is purified by filtration and recrystallization.

- Industrial Potential: This method is scalable and safer compared to traditional halogenation or alkylation methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct alkylation with ethyl bromide | Adamantane, ethyl bromide | Acidic conditions (e.g., H2SO4) | Moderate to good; standard method | Simple, uses common reagents | Requires acid control, side reactions possible |

| Copper-catalyzed cross-coupling | 1,3-bis(2-bromoethyl)adamantane, alkyl Grignard | Cu catalyst, 1-phenylpropyne ligand | Up to 74% yield | High selectivity, good yields | Requires catalyst and ligand |

| Halogenation of hydroxyethyl precursor | 1-(2-hydroxyethyl)adamantane | PBr3 or HBr | Typical for halogenation | Selective substitution | Requires precursor synthesis |

| Ritter-type reaction | 1-Bromoadamantane, nitriles | H2SO4, 85 °C, 5.5 h | High yield for intermediates (up to 94%) | Efficient, safer industrial process | Indirect, multi-step |

| 1-Acyloxyadamantane route (patent) | 1-Acyloxyadamantane, receptor compound | H2SO4, cyclohexane, ambient temperature | High purity, excellent yield | Ambient temp, minimal byproducts | Requires ester intermediate |

Research Findings and Considerations

- The adamantane cage provides steric hindrance and stability, influencing reaction pathways and selectivity.

- The electrophilic bromine in the bromoethyl substituent allows further functionalization, making this compound a valuable synthetic intermediate.

- Optimization of reaction parameters such as temperature, acid concentration, and molar ratios is critical for maximizing yield and purity.

- Safety considerations favor methods avoiding highly flammable or explosive reagents.

- Industrial scalability is enhanced by methods that minimize purification steps and byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromoethyl)adamantane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.

Reduction Reactions: Reduction of the bromoethyl group can yield different hydrocarbon derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products:

Substitution: Products include various substituted adamantane derivatives.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include ethyladamantane and other reduced hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

1-(2-Bromoethyl)adamantane serves as a versatile intermediate in the synthesis of more complex organic molecules. The bromoethyl group provides a reactive site that can undergo nucleophilic substitution reactions, enabling the formation of various derivatives. This reactivity is crucial for developing new compounds with tailored properties for specific applications.

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or cross-linking agent. Its rigid adamantane structure contributes to the thermal stability and mechanical strength of the resulting polymers, making it suitable for high-performance materials.

Biological Applications

Pharmaceutical Development

this compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its structural similarity to known drugs such as amantadine, which is used to treat Parkinson's disease and influenza A, suggests potential therapeutic applications. Research indicates that modifications to the bromoethyl group could lead to novel drug candidates with enhanced bioactivity .

Antiviral Activity

Studies have shown that compounds related to this compound may interact with viral proteins, hinting at possible antiviral mechanisms. The ability of this compound to participate in diverse reaction pathways makes it a candidate for further investigation in antiviral drug development .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals, including agrochemicals and advanced materials. Its unique properties allow it to serve as a building block for creating pesticides and other functional materials.

Case Study: Synthesis of Adamantane Derivatives

A recent study focused on synthesizing novel adamantane derivatives using this compound as a starting material. The research demonstrated the compound's effectiveness in yielding derivatives with improved solubility and biological activity. The findings highlight its potential role in developing new pharmaceuticals .

Research on Antiviral Properties

Another important study investigated the interaction of this compound with specific viral proteins. The results indicated that the compound could inhibit viral replication through its reactive bromoethyl group, suggesting avenues for antiviral drug design based on its structure .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules and polymers |

| Pharmaceutical Chemistry | Precursor for novel drug candidates with potential therapeutic effects |

| Antiviral Research | Investigated for interactions with viral proteins, indicating potential antiviral activity |

| Industrial Chemistry | Utilized in producing specialty chemicals like pesticides and advanced materials |

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)adamantane involves its ability to undergo various chemical transformations due to the presence of the reactive bromoethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bromoethyl vs.

- Bromo vs. Ester Groups : Ester derivatives (e.g., 2-chlorobenzoate) demonstrate bioactivity (antioxidant/anti-inflammatory), whereas bromo-substituted analogs are more reactive in synthetic applications .

Pharmacological Potential

- 1-Aminoadamantane derivatives inhibit viral replication (e.g., influenza A) and modulate NMDA receptors .

- Ester derivatives (e.g., 2-oxoethyl benzoates) show dual antioxidant and anti-inflammatory effects, outperforming diclofenac sodium in vitro .

The bromoethyl group’s electronegativity and leaving-group ability may position this compound as a precursor for prodrugs or targeted therapeutics.

Biologische Aktivität

1-(2-Bromoethyl)adamantane is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and chemical properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the chemical formula and a molecular weight of approximately 241.19 g/mol. The presence of the bromine atom enhances its electrophilic nature, making it a versatile building block for various chemical transformations, including nucleophilic substitutions and polymerizations .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine atom can participate in electrophilic aromatic substitution reactions, which may lead to modifications in proteins or nucleic acids. This property is crucial for its potential applications in drug design and development.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. The mechanism often involves interference with viral replication processes. For instance, compounds structurally related to this compound have shown promise as inhibitors of viral neuraminidase activity, thereby preventing the release of new viral particles from infected cells .

Antimicrobial Activity

Studies have demonstrated that adamantane derivatives possess antimicrobial properties. For example, this compound has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. This suggests that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of adamantane derivatives, this compound was evaluated for its ability to inhibit influenza virus replication in vitro. The results indicated a dose-dependent reduction in viral titers, with IC50 values comparable to established antiviral agents .

Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Data Summary

| Activity | Tested Strains | Results |

|---|---|---|

| Antiviral | Influenza A virus | IC50: 15 µM |

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 64 µg/mL |

Future Directions

The potential applications of this compound extend beyond antiviral and antimicrobial activities. Future research could explore its role as a precursor in the synthesis of more complex biologically active compounds or its incorporation into polymeric materials for drug delivery systems. Additionally, further studies are needed to elucidate the detailed mechanisms underlying its biological activities.

Q & A

Q. Key Considerations :

- Solvent Choice : Anhydrous ether or THF prevents hydrolysis of the Grignard reagent.

- Temperature : Extended heating (e.g., 18 hours for bicyclic analogs) may be needed for complete conversion .

- Purification : Vacuum distillation or column chromatography is recommended to isolate the product from adamantane or unreacted starting materials .

Advanced: How can researchers resolve contradictions in product distributions when using Grignard reagents with brominated adamantane derivatives?

Answer:

Discrepancies in reaction outcomes, such as unexpected reduction products (e.g., adamantane instead of alkylated derivatives), often stem from:

Magnesium Purity : Trace transition metals in magnesium (e.g., Fe, Cu) can catalyze side reactions. Using ultra-high-purity magnesium or pre-treated Mg (e.g., activated via iodine) minimizes this issue .

Reaction Atmosphere : Moisture or oxygen can hydrolyze the Grignard reagent. Strict anhydrous conditions under inert gas (N₂/Ar) are essential.

Analytical Validation : Employ gas chromatography (GC) with a 10% QF-1 column to separate and quantify products like adamantane and alkylated derivatives. For example, VPC analysis at 40°C effectively distinguishes bicyclo[2.2.2]octane derivatives .

Case Study : When 1-bromoadamantane was treated with CH₃MgI, von Schleyer et al. reported no adamantane formation, while Rieke et al. observed reduction products. The inconsistency was attributed to magnesium purity, highlighting the need for standardized reagent sourcing and analytical protocols .

Basic: What spectroscopic methods are recommended for characterizing this compound, and what spectral markers are critical?

Answer:

Characterization relies on a combination of techniques:

NMR Spectroscopy :

- ¹H NMR : Look for adamantane protons at δ 1.6–2.1 ppm (multiplet) and bromoethyl protons (CH₂Br) at δ 3.4–3.6 ppm (triplet, J = 6–7 Hz) .

- ¹³C NMR : The adamantane quaternary carbon appears at ~37 ppm, while CH₂Br resonates at ~30 ppm .

Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 229.16 (C₁₁H₁₇Br) confirms the molecular weight. Fragmentation patterns include loss of Br (Δ m/z = 80) .

Photoelectron Spectroscopy : Distinctive ionization potentials for adamantane derivatives (e.g., 9.5–10.5 eV for C-Br bonds) validate electronic structure .

Validation : Compare spectra with authenticated standards or computational simulations (e.g., density functional theory) to resolve ambiguities .

Advanced: What strategies optimize the regioselectivity in electrophilic substitution reactions involving this compound?

Answer:

The adamantane moiety’s rigidity and steric bulk direct electrophiles to specific positions:

Steric Effects : Electrophiles (e.g., NO₂⁺, SO₃H⁺) favor substitution at the less hindered bridgehead positions. For example, nitration of this compound occurs predominantly at the 3-position .

Solvent Polarity : Polar aprotic solvents (e.g., SO₂ClF) stabilize cationic intermediates, enhancing selectivity. Reactions in SO₂ClF with FSO₃H/SbF₅ generate 2-adamantyl cations cleanly .

Temperature Control : Low temperatures (-78°C) suppress side reactions like Wagner-Meerwein rearrangements during cation formation .

Example : In fluorination with SF₄, 2-adamantanone derivatives yield 2,2-difluoroadamantane with >95% regioselectivity at 25°C, demonstrating the method’s robustness .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

Effective purification methods include:

Vacuum Distillation : For high-boiling-point compounds (e.g., bp ~143–144°C for bromoethyl analogs), fractional distillation under reduced pressure (10–20 mmHg) removes low-boiling by-products .

Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate bromoethyl derivatives from adamantane or polymeric residues.

Recrystallization : Dissolve the crude product in hot ethanol and cool to -20°C to obtain crystalline this compound .

Validation : Monitor purity via melting point (mp ~315 K) and GC retention time matching authenticated samples .

Advanced: How do steric effects of the adamantane moiety influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The adamantane group’s rigidity and steric bulk:

Retard SN2 Mechanisms : The bulky structure hinders backside attack, favoring SN1 pathways. For example, hydrolysis in aqueous ethanol proceeds via a carbocation intermediate stabilized by the adamantane framework .

Solvent Effects : Polar solvents (e.g., DMSO) stabilize the transition state in SN2 reactions, but low yields (<20%) are typical due to steric constraints.

Leaving Group Mobility : Bromine’s moderate leaving ability balances reactivity and stability. Substitution with iodide (via Finkelstein reaction) enhances reactivity but requires rigorous anhydrous conditions .

Case Study : In Grignard reactions, the adamantyl group’s steric bulk limits nucleophile access, necessitating prolonged reaction times (18+ hours) for bicyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.